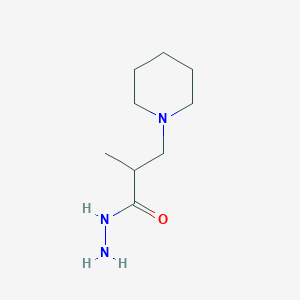
2-Methyl-3-piperidin-1-ylpropanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-piperidin-1-ylpropanohydrazide, also known as 2-Methyl-3-piperidin-1-ylpropanohydrazide or MPPH, is a type of hydrazide that is used in a variety of scientific research applications. It is a white solid that is soluble in water and ethanol and has a molecular weight of 145.2 g/mol. MPPH is a useful reagent for the synthesis of a variety of compounds, and is also used in a variety of biochemical and physiological studies.
科学的研究の応用
MPPH is used in a variety of scientific research applications, including the synthesis of a variety of compounds, biochemical and physiological studies, and as a reagent for the preparation of hydrazones. It is also used as an intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.
作用機序
MPPH is an effective reagent for the synthesis of a variety of compounds due to its ability to form strong covalent bonds with a variety of functional groups. The reaction of MPPH with a functional group, such as an alcohol or a thiol, results in the formation of a hydrazone, which is a covalently bonded molecule. The formation of the hydrazone is facilitated by the strong bond formed between the nitrogen atoms of the MPPH and the functional group.
Biochemical and Physiological Effects
MPPH has been used in a variety of biochemical and physiological studies due to its ability to form strong covalent bonds with a variety of functional groups. In particular, MPPH has been used to study the effects of various compounds on the activity of enzymes, such as proteases and kinases, as well as to study the effects of various compounds on the activity of proteins. Additionally, MPPH has been used to study the effects of various compounds on the activity of cells, such as the effects of hormones and other signaling molecules.
実験室実験の利点と制限
The main advantage of using MPPH in laboratory experiments is its ability to form strong covalent bonds with a variety of functional groups. This allows for the synthesis of a variety of compounds, as well as the study of the effects of various compounds on the activity of enzymes and proteins. Additionally, MPPH is relatively easy to synthesize and is readily soluble in water and ethanol. However, MPPH is not soluble in organic solvents, which can limit its use in certain laboratory experiments.
将来の方向性
The potential future directions for the use of MPPH include the development of new methods for the synthesis of compounds, the study of the effects of various compounds on the activity of enzymes and proteins, and the study of the effects of various compounds on the activity of cells. Additionally, MPPH could be used to study the effects of various compounds on the structure and function of proteins, as well as to study the effects of various compounds on the regulation of gene expression. Finally, MPPH could be used to study the effects of various compounds on the development and progression of diseases.
合成法
The synthesis of MPPH is typically achieved through the reaction of 2-methyl-3-piperidin-1-ylpropanol and hydrazine. The reaction is typically carried out in an aqueous solution of sodium hydroxide at room temperature. The reaction produces a white solid that is readily soluble in water and ethanol, and is purified by recrystallization.
特性
IUPAC Name |
2-methyl-3-piperidin-1-ylpropanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHRYICUFKUZKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395693 |
Source


|
| Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24839598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
155219-10-6 |
Source


|
| Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

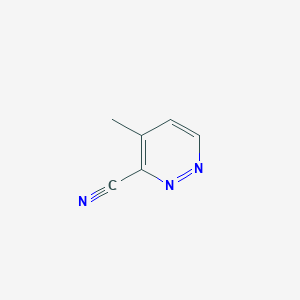

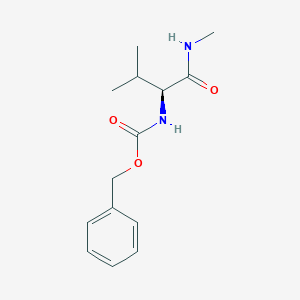
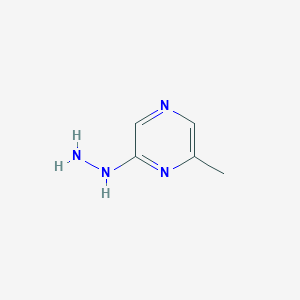


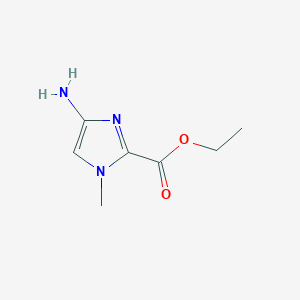
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)


![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)

